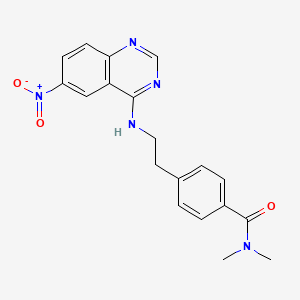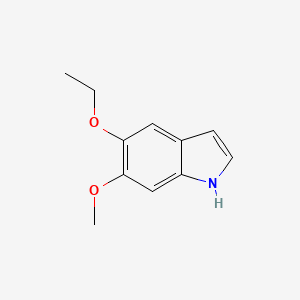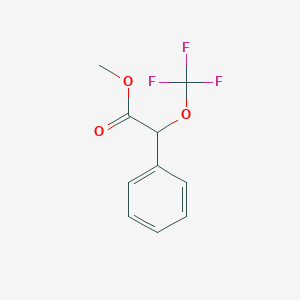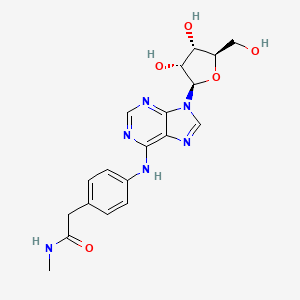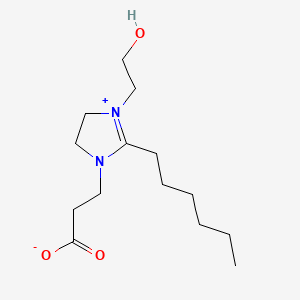
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is a complex organic compound with a unique structure that combines various functional groups This compound is part of the imidazolium family, which is known for its diverse applications in chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2-bromohexane to introduce the hexyl group. This is followed by the reaction with ethyl bromoacetate to introduce the carboxyethyl group. The final step involves the reaction with ethylene oxide to introduce the hydroxyethyl group. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxyethyl group can be reduced to an alcohol.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under mild conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt has various applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with drugs.
Industry: Utilized in the production of ionic liquids and as a stabilizer in emulsions.
Mechanism of Action
The mechanism of action of 1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt involves its interaction with various molecular targets. The imidazolium ring can interact with nucleic acids and proteins, affecting their structure and function. The carboxyethyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition of microbial growth or the stabilization of drug molecules in delivery systems.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Vanillin acetate: An ester of vanillin used in flavorings and fragrances.
Methylammonium lead halide:
Uniqueness
1H-Imidazolium, 1-(2-carboxyethyl)-2-hexyl-4,5-dihydro-3-(2-hydroxyethyl)-, inner salt is unique due to its combination of functional groups, which provides it with diverse chemical reactivity and potential applications. Unlike diethyl malonate and vanillin acetate, which have more specific uses, this compound’s versatility makes it valuable in multiple fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
68991-92-4 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
3-[2-hexyl-3-(2-hydroxyethyl)-4,5-dihydroimidazol-3-ium-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O3/c1-2-3-4-5-6-13-15(8-7-14(18)19)9-10-16(13)11-12-17/h17H,2-12H2,1H3 |
InChI Key |
QQMSEIJLXRNKTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=[N+](CCN1CCC(=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


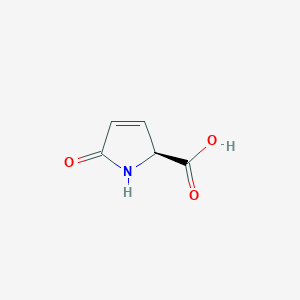
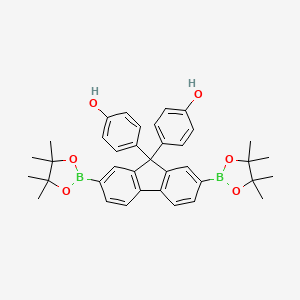

![5-(1H-Benzo[d]imidazol-6-yl)pentan-1-amine](/img/structure/B12938124.png)
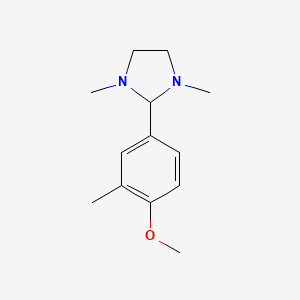
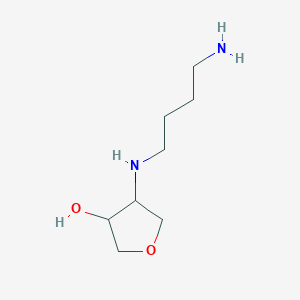

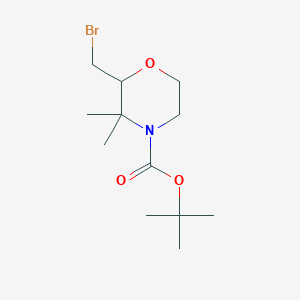
![Benzoic acid, 3-[3-(4-methoxyphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12938153.png)

